(3Z)-3-[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(5Z)-3-(4-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a nitro group, and an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-3-(4-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-3-(4-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(5Z)-3-(4-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(5Z)-3-(4-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
3-[(5Z)-3-(4-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of a thiazolidinone ring, a nitro group, and an indolone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H8ClN3O4S2 |
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Molecular Weight |
417.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-5-nitroindol-2-one |
InChI |
InChI=1S/C17H8ClN3O4S2/c18-8-1-3-9(4-2-8)20-16(23)14(27-17(20)26)13-11-7-10(21(24)25)5-6-12(11)19-15(13)22/h1-7,23H |
InChI Key |
CCVFUDRZJASZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
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